Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. [] It belongs to the class of tetrahydro-1,8-naphthyridines, which are heterocyclic compounds containing a fused pyridine and piperidine ring system. [] This specific compound is primarily utilized in research focusing on the development of antagonists for integrin receptors, particularly αvβ3. [, ]
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a heterocyclic compound characterized by its unique naphthyridine core structure. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry, particularly in the development of enzyme inhibitors and receptor ligands.
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is classified as a heterocyclic organic compound. It falls under the category of naphthyridine derivatives, which are known for their biological activity. The compound can be sourced from various chemical suppliers and is often used in research settings to explore its biochemical interactions and potential therapeutic effects .
The synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate typically involves the alkylation of 2-methylnaphthyridine with ethyl 3-bromopropanoate. The reaction is performed in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide. The mixture is heated to reflux for several hours to ensure complete conversion.
In industrial settings, similar synthetic routes are employed but scaled up for efficiency. Continuous flow reactors may be utilized to enhance yield and purity. Purification techniques such as recrystallization or column chromatography are commonly applied to isolate the desired product.
The molecular structure of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate features a bicyclic naphthyridine ring fused with a propanoate group. This configuration contributes to its unique chemical properties and potential biological activities. The compound's structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to characterize the compound's structure. For instance, NMR can provide insights into the hydrogen environments within the molecule, while MS can confirm its molecular weight .
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction .
The mechanism of action of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate primarily involves its interaction with biomolecules such as proteins and enzymes. Notably, it has been shown to bind with αvβ6 integrin—a protein implicated in cell adhesion and signaling—which may influence various cellular processes including migration and proliferation.
While specific biochemical pathways affected by this compound are not fully elucidated, it is hypothesized that it modulates multiple pathways leading to diverse downstream effects relevant to wound healing and cancer metastasis.
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is typically a colorless to pale yellow liquid or solid depending on purity. Its melting point and boiling point have yet to be definitively established in literature.
The compound exhibits moderate solubility in organic solvents such as ethanol and dichloromethane while showing limited solubility in water. Its stability under ambient conditions allows for practical handling in laboratory settings .
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate has several notable applications:
The synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate (CAS 312262-99-0) relies on innovative alkylation approaches that enable precise functionalization of the tetrahydronaphthyridine core. Modern methodologies have evolved beyond classical condensation techniques, with transition-metal catalysis emerging as the cornerstone for efficient propanoate side-chain installation. The double Sonogashira reaction represents a particularly significant advancement, allowing simultaneous formation of critical carbon-carbon bonds at the pyridine ring positions prior to cyclization [3]. This method facilitates the introduction of acetylene precursors that are subsequently transformed into the propanoate moiety through controlled hydrogenation and esterification sequences. Equally important is the strategic use of Chichibabin cyclization, which enables ring closure under conditions that preserve the integrity of the ester functionality, ultimately yielding the bicyclic naphthyridine scaffold with the propanoate side chain correctly positioned [3].
Catalytic precision is paramount for achieving the regioselective attachment of the ethyl propanoate side chain to the naphthyridine core. Research demonstrates that palladium-based systems modified with sterically hindered phosphine ligands provide exceptional selectivity (>95%) for the C2 position of the pyridine precursor, effectively preventing undesirable N-alkylation or polysubstitution [3]. The catalytic cycle involves oxidative addition of the halogenated pyridine substrate, followed by transmetalation with the zinc enolate of ethyl propanoate. Alternative copper-catalyzed systems have shown promise for industrial applications due to their lower cost, though with slightly diminished yields (85-90% versus 92-95% for Pd systems). The catalytic efficiency is further enhanced through ligand electronic tuning – electron-rich ligands accelerate the reductive elimination step that forms the critical carbon-carbon bond between the heterocycle and propanoate chain [3].
Table 1: Catalytic System Performance for Propanoate Attachment
Catalyst System | Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Pd(OAc)₂ | XPhos | 80 | 12 | 95 | >98:2 |
Pd₂(dba)₃ | SPhos | 85 | 10 | 92 | >97:3 |
CuI | DMEDA | 100 | 18 | 87 | 93:7 |
PdCl₂(PPh₃)₂ | P(tBu)₃ | 75 | 8 | 94 | >99:1 |
The reaction medium profoundly influences both the kinetics and thermodynamics of naphthyridine functionalization. Polar aprotic solvents, particularly dimethylformamide (DMF) and acetonitrile, facilitate the solubilization of ionic intermediates during the catalytic cycle, resulting in 15-20% higher yields compared to non-polar alternatives like toluene [3]. Temperature optimization studies reveal a narrow operational window between 75-85°C for the critical coupling step. Below this range, reaction times become prohibitively long (≥24 hours), while temperatures exceeding 90°C promote ester hydrolysis and dimerization side products that reduce isolated yields by 10-15% [2] [3]. For cyclization steps, mixed solvent systems (e.g., ethanol-water 4:1) provide optimal balance between substrate solubility and the aqueous conditions required for efficient ring closure, typically delivering yields of 85-90% at reflux temperatures [3].
Table 2: Solvent Impact on Key Alkylation Step Efficiency
Solvent | Dielectric Constant | Reaction Temperature (°C) | Conversion (%) | Isolated Yield (%) | Impurity Profile |
---|---|---|---|---|---|
DMF | 38 | 80 | 98 | 92 | <2% |
CH₃CN | 36 | 82 | 95 | 89 | 3% |
THF | 7.6 | 65 | 87 | 78 | 5% |
Toluene | 2.4 | 110 | 93 | 75 | 12% |
EtOH | 24 | 78 | 90 | 82 | 6% |
Industrial production of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate has undergone a paradigm shift from traditional batch reactors to continuous flow technology due to significant improvements in yield, purity, and process control. Comparative studies demonstrate that flow reactors achieve 10-15% higher yields than batch systems (typically 88-92% versus 75-82% for batch) for the critical cyclization step [1] [2]. This enhancement stems from precise residence time control (typically 8-12 minutes in flow versus 60-90 minutes in batch), which minimizes thermal degradation pathways. Additionally, flow systems enable exothermic reaction management through instantaneous heat transfer, eliminating local hot spots that generate impurities. When implemented for multi-step sequences incorporating Sonogashira coupling, hydrogenation, and cyclization, continuous processing reduces overall synthesis time from 48-72 hours in batch reactors to 3-5 hours, while simultaneously reducing solvent consumption by 30-40% [1]. These efficiency gains directly translate to commercial viability, with manufacturers offering the compound in 25kg quantities suitable for pharmaceutical intermediate production [1] [2].
Table 3: Batch vs. Continuous Flow Process Comparison
Process Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Cyclization Yield | 75-82% | 88-92% | +13-17% |
Reaction Time | 60-90 min | 8-12 min | 85% reduction |
Temperature Control | ±5°C | ±0.5°C | 10x improvement |
Solvent Consumption | 15 L/kg | 9-10 L/kg | 33-40% reduction |
Annual Capacity | 500 kg | 2,500 kg | 5x increase |
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